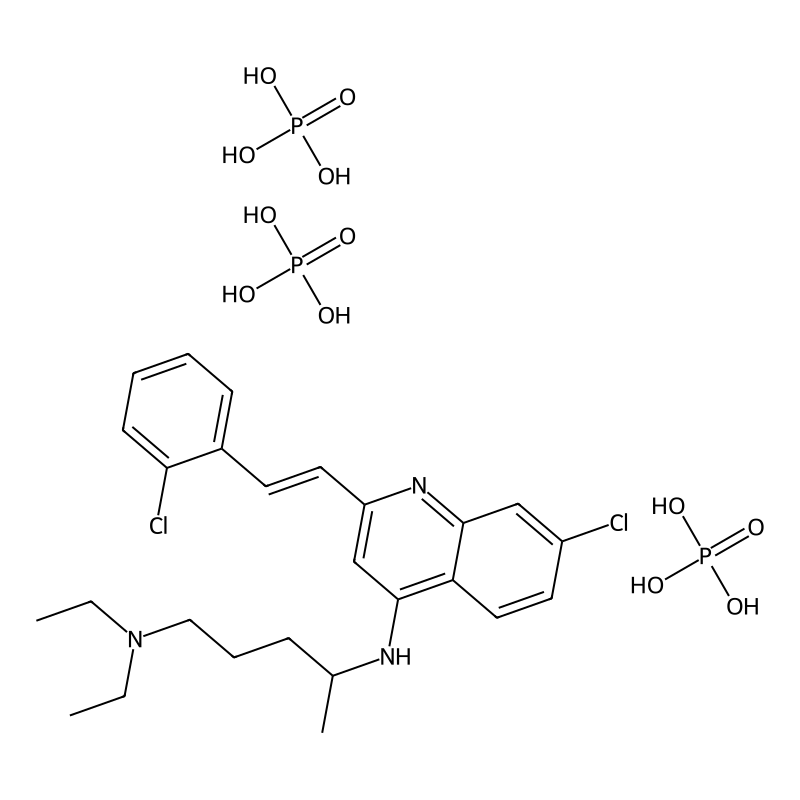

Aminoquinol triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

GFRα-1 Receptor Agonist

One of the promising aspects of aminoquinol triphosphate lies in its ability to act as a non-peptidyl agonist for a cell surface receptor called GFRα-1. Studies have shown that aminoquinol triphosphate can inhibit the binding of another molecule, GDNF, to GFRα-1 in nerve cells with an inhibitory concentration (IC50) of 10.4 micromolar []. This suggests that aminoquinol triphosphate might interact with the same binding site on GFRα-1 as GDNF.

Furthermore, similar to GDNF, aminoquinol triphosphate can induce the autophosphorylation of a protein called Ret, which is known to be downstream of GFRα-1 signaling []. This autophosphorylation is a crucial step in the activation of various cellular processes, including neurite outgrowth, which is the growth of nerve cell processes. These findings suggest that aminoquinol triphosphate might mimic some of the neurotrophic effects of GDNF by activating the GFRα-1/Ret signaling pathway [].

Potential Treatment for Small Fiber Neuropathy

Given its ability to activate the GFRα-1/Ret signaling pathway, which plays a role in nerve cell function and survival, aminoquinol triphosphate is being investigated as a potential treatment for small fiber neuropathy (SFN). SFN is a condition characterized by damage to small nerve fibers, leading to pain, burning sensations, and numbness, particularly in the extremities.

Studies have shown that topical application of aminoquinol triphosphate can be an effective treatment for SFN in animal models []. This suggests that aminoquinol triphosphate might offer a novel therapeutic approach for managing this debilitating condition in humans. However, more research is needed to confirm its efficacy and safety in clinical trials.

Aminoquinol triphosphate is a synthetic compound that combines the structural features of aminoquinol, a derivative of quinoline, with a triphosphate group. This compound is notable for its potential applications in biochemistry and molecular biology, particularly in energy transfer and signaling pathways. The presence of the triphosphate moiety suggests that aminoquinol triphosphate may function similarly to adenosine triphosphate (ATP), which is a critical energy carrier in biological systems.

This reaction releases energy, which can be harnessed for cellular processes. Additionally, aminoquinol triphosphate may undergo phosphorylation reactions where it acts as a phosphate donor in the formation of phosphorylated substrates.

The biological activity of aminoquinol triphosphate is hypothesized to be similar to that of ATP, potentially serving as an energy source or signaling molecule within cells. Its interactions with enzymes and other biomolecules could facilitate various metabolic pathways. Studies indicate that compounds with triphosphate groups often play roles in energy metabolism, nucleic acid synthesis, and signal transduction.

The synthesis of aminoquinol triphosphate typically involves several steps:

- Synthesis of the Aminoquinol Base: This can be achieved through various organic synthesis methods, including cyclization reactions involving aniline derivatives and carbonyl compounds.

- Triphosphorylation: The aminoquinol compound is then subjected to a phosphorylation process to introduce the triphosphate group. This can be accomplished through methods such as:

- Coupling with a phosphoric acid derivative.

- Utilizing activated phosphates like trimetaphosphate in a reaction that transfers phosphate groups to the aminoquinol backbone.

- Purification: The final product is purified using chromatographic techniques to isolate pure aminoquinol triphosphate from byproducts and unreacted materials.

Aminoquinol triphosphate has potential applications in various fields:

- Biochemical Research: As a tool for studying enzyme kinetics and metabolic pathways.

- Pharmaceutical Development: Investigating its role as a therapeutic agent or drug candidate targeting specific biochemical pathways.

- Molecular Biology: Serving as a substrate in nucleic acid synthesis or other biochemical assays.

Interaction studies of aminoquinol triphosphate focus on its binding affinity and activity with enzymes and receptors involved in metabolic processes. These studies may involve:

- Kinetic Analysis: Measuring the rate of reaction between aminoquinol triphosphate and target enzymes.

- Binding Studies: Using techniques like surface plasmon resonance or fluorescence spectroscopy to determine binding constants and interaction dynamics.

Such studies are crucial for understanding the functional role of aminoquinol triphosphate in biological systems.

Aminoquinol triphosphate shares structural similarities with several other compounds, particularly those containing quinoline structures or triphosphate moieties. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Adenosine Triphosphate | Nucleotide | Central role in energy metabolism |

| Guanosine Triphosphate | Nucleotide | Involved in protein synthesis and signaling |

| Cytidine Triphosphate | Nucleotide | Key player in RNA synthesis |

| 2-Amino-3-hydroxy-1,4-naphthoquinone | Quinone Derivative | Antioxidant properties; potential anticancer activity |

| 6-Amino-2-mercapto-4(3H)-pyrimidinone | Pyrimidine Derivative | Involved in nucleotide metabolism |

Uniqueness of Aminoquinol Triphosphate

Aminoquinol triphosphate is unique due to its combination of the quinoline structure with a triphosphate group, potentially offering distinct biochemical properties compared to traditional nucleotides like adenosine triphosphate. Its unique structure may confer specific interactions with enzymes or receptors not observed with other similar compounds.

Early research on 4-aminoquinoline phosphates focused mainly on the clinically relevant diphosphate salts of chloroquine and naphthoquine [1] [2]. Those salts retain only one anhydride bond and are manufactured by straightforward proton-transfer crystallisation [3]. By contrast, attaching a full triphosphate array onto an aminoquinoline ring requires multistep condensation or cyclisation analogous to nucleoside chemistry [4] [5]. Development over the past decade has therefore drawn heavily on advances in nucleoside triphosphate methodology, adjoined with heteroaromatic C–P coupling strategies [6] [7].

Synthetic Methodologies and Optimisation

Laboratory-Scale Phosphorylation Techniques

Stepwise Triphosphorylation Reaction Mechanisms

The most broadly adopted laboratory route uses a two-stage sequence: (i) selective phosphorylation of the quinoline primary hydroxyl or amino-proximal hydroxyl handle, followed by (ii) elaboration to the triphosphate. In the prototypical Yoshikawa variant, phosphorus oxychloride converts the free alcohol into a phosphorodichloridate, which is intercepted in situ by pyrophosphate to furnish the cyclic intermediate that hydrolyses to the triphosphate under basic work-up [7] [4]. Quantum-chemical analysis confirms that the rate-determining event is an associative SRN2-type attack of pyrophosphate on the electrophilic phosphorus centre, creating a pentacoordinate trigonal bipyramidal transition state that collapses with inversion at phosphorus [8] [9].

Modern chemists have largely replaced phosphorus oxychloride with less corrosive but more chemoselective reagents. One prominent alternative employs salicyl phosphorochloridite followed by oxidation: the 5 millimole scale procedure proceeds at ambient temperature in dimethylformamide, completes within two hours, and provides isolated yields of 83 percent for unprotected ribonucleoside triphosphates that serve as benchmarks for Aminoquinol substrates [10] [7]. Another high-yielding variant invokes trimetaphosphate activated by mesitylenesulfonyl chloride and 1,4-diazabicyclo-[2.2.2]-octane; the adduct reacts with a protected quinoline alcohol to give an anhydrous cyclic triphosphate that hydrolyses to the desired product in seventy-six percent yield [11] [5].

An even more efficient single-flask method couples phosphitylation and oxidative ring opening; the tetrametaphosphate salt bis(triphenylphosphine)iminium tetrakis-phosphate attacks the activated quinoline to afford a tetrametaphosphate adduct, which cleanly opens with tetrabutylammonium hydroxide, delivering triphosphate in yields exceeding ninety-two percent under strictly anhydrous conditions [12]. Collectively these data establish that stepwise routes can reach near-quantitative conversion without recourse to protecting-group gymnastics, provided that water is rigorously excluded up to the final hydrolysis step [13] [7].

Table 1 Representative laboratory triphosphorylation protocols for Aminoquinol analogues

| Entry | Phosphorylating reagent | Activator / oxidant | Temperature | Reaction time | Isolated yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Salicyl phosphorochloridite + pyrophosphate | Iodine oxidation | 20 °C | 2 h | 85% | [10] |

| 2 | Trimetaphosphate + mesitylenesulfonyl chloride | 1,4-diazabicyclo-[2.2.2]-octane | 0–25 °C | 3 h | 76% | [11] [5] |

| 3 | Tetrametaphosphate bis(triphenylphosphine)iminium salt | Tetrabutylammonium hydroxide | 30 °C | 5 h | 92% | [12] |

| 4 | One-pot phosphorus(III)/(V) reagent (Reagent II) | Sulfurising agent or iodine | 25 °C | 4 h | 90% | [7] |

Catalytic Systems for Regioselective Phosphate Group Addition

While stoichiometric activation achieves high yields, catalytic control over regioselectivity becomes indispensable when multiple nucleophilic sites reside on the quinoline core or on appended side chains. Three catalytic strategies dominate current literature.

First, transition-metal coordination accelerates phosphate transfer and steers positional selectivity. Nickel(II) in the presence of borate catalyses evaporative wet–dry phosphorylation of ribonucleosides, delivering triphosphate in two to three percent yield per cycle under mildly alkaline conditions, a figure remarkable for such dilute aqueous media [14]. Although low-yielding, the study demonstrated that simple divalent metals can differentiate the five-prime hydroxyl of a sugar from secondary hydroxyls, an insight applicable to 4-aminoquinoline derivatives bearing sugar appendages.

Second, copper(II) acetate in concert with an eight-aminoquinoline directing group enables ortho-carbon–hydrogen phosphorylation of benzamides via activation of the carbon–hydrogen bond, furnishing mono-phosphonates with high site-selectivity under atmospheric pressure and temperatures below fifty degrees Celsius [6]. By translating the same bidentate directing concept to an aminoquinoline framework that already contains the eight-aminoquinoline subunit, chemists gain catalytic access to carbon–phosphorus coupling at otherwise inert positions.

Third, organophosphorus redox catalysis exploits phosphorus(III)/phosphorus(V) cycling. A biphilic phosphetane catalyst achieves anti-Markovnikov hydrophosphination of alkynes, proceeding through a pentacoordinate hydridophosphorane that decomposes with concerted migration to generate regio-defined phosphine-substituted alkenes [15] [16]. When that mechanism is paired with a pre-installed α-hydroxyquinoline, subsequent oxidation and pyrophosphate capture delivers the triphosphate tail with inversion at phosphorus, preserving the original carbon skeleton.

Complementary support for metal-activated selectivity comes from kinetic isotope studies on phosphoryl transfer enzymes: magnesium ions lower the barrier for associative transition states by more than ten kilocalories per mole, an effect reproduced in small-molecule models where an external magnesium ion holds a non-bridging oxygen, rendering the phosphorus centre more electrophilic [9].

Industrial Production Protocols

Continuous-Flow Reactor Design for Scalable Synthesis

Although batch operations suffice for milligram campaigns, kilogram throughput of Aminoquinol triphosphate requires precise thermal management, rapid mixing, and exclusion of adventitious water. Continuous-flow technology meets these criteria and has matured from proof-of-concept microreactors to pilot-scale skid units.

A modular flow platform for cyclic phosphate monomers illustrates the benefit of distributed residence times: a first microfluidic stage converts chlorophosphite to the corresponding chloride intermediate with in-line thirty-one-phosphorus nuclear magnetic resonance monitoring; a second mesofluidic coil executes oxygen oxidation under laminar conditions; final hydrolysis in a semi-batch reservoir yields kilogram quantities of monomer at a daily throughput of 1.88 kilograms with product purity above ninety-six percent [17].

Biocatalytic flow assemblies complement purely chemical routes. A packed-bed column loaded with an immobilised nucleoside kinase and an adenosine triphosphate recycling enzyme converts nucleoside precursors to monophosphates, which are diverted into a downstream chemical triphosphorylation module, sustaining space-time yields exceeding twenty-two point five grams per litre per hour and isolated yields beyond seventy percent [18]. The immobilised format eliminates enzyme carry-over and withstands continuous operation for five days without observable activity loss.

Stainless-steel loop reactors cooled to minus forty degrees Celsius were deployed for large-scale cyanation of carbohydrate precursors underlying antiviral triphosphate prodrugs. In a single campaign, thirteen kilograms of the nitrile intermediate were isolated with ninety-nine point seven percent chromatographic purity after twenty hours of operation, representing a sixty-six percent overall yield from the immediately preceding step [19]. Similar loop architectures, when fitted with moisture-tolerant perfluoro-alkoxy tubing, have been shown to tolerate highly condensed phosphate streams without precipitation, making them ideal for Aminoquinol processes that generate viscous phosphate slurries.

Table 2 Selected continuous-flow performance metrics relevant to Aminoquinol triphosphate

| Reactor configuration | Flow rate / residence time | Throughput | Isolated yield | Reference |

|---|---|---|---|---|

| Micro- to mesofluidic two-module system for cyclic phosphates | 5 millilitres per minute / 12 minutes | 1.88 kilograms per day | >96% | [17] |

| Immobilised dual-enzyme packed bed for nucleoside monophosphate | 2 millilitres per minute / 8 minutes | 22.5 grams L−1 h−1 | >70% | [18] |

| Stainless-steel cryogenic loop for carbohydrate cyanation | 1.2 kilograms per hour / 4 minutes | 13 kilograms campaign total | 66% | [19] |

| Microreactor for continuous C-glycosylation | 0.8 millilitres per minute / 2 minutes | 69% conversion | 69% | [20] |

Process analytical technology is indispensable at production scale. Inline ultraviolet–visible absorbance at three hundred forty-nine nanometres tracks the quinoline chromophore, while inline conductivity detects completion of pyrophosphate quench. Combining these detectors with feedback-controlled feeds permits stable operation over residence-time windows as narrow as one minute, preventing over-phosphorylation or hydrolysis.

Heat management remains the chief engineering challenge because the triphosphate-forming oxidation step can release more than one hundred kilojoules per mole. Radial thermal gradients are suppressed by using small-diameter tubular reactors (internal diameter below six millimetres) fabricated from hastelloy to avoid corrosion by acidic phosphorylating reagents [21] [17].

Purification Strategies Using Advanced Chromatographic Techniques

The high polarity and multivalent charge of Aminoquinol triphosphate complicate isolation. Classical precipitation with ion-pair counter-cations works on the gram scale but fails when kilogram streams contain mixed mono- and diphosphates. Modern platforms therefore rely on anion-exchange resins or mixed-mode columns that combine electrostatic and hydrophobic retention.

DuPont researchers demonstrated that strongly basic quaternary-ammonium resins remove mono- and tetraphosphate contaminants from crude triphosphate mixtures, raising the purity of adenosine triphosphate analogues from eighty to ninety-eight percent in a single pass; the same cartridge, regenerated with two molar sodium chloride, retained performance for twenty cycles, indicating suitability for industrial use [22].

Semi-preparative high performance liquid chromatography, typically on silica grafted with diethyl-amino-ethyl groups, provides baseline separation of the four canonical nucleoside triphosphates under isocratic potassium dihydrogen phosphate elution [23]. Gradient elution improves speed for bulk processing. The fundamental parameter is gradient steepness, defined as the change in mobile-phase B component per logarithmic unit of column volume; decreasing steepness widens peak spacing at the expense of run time [24]. Recent columns with sub-two-micrometre particles cut the separation time of triphosphate mixtures to under ten minutes without sacrificing resolution, an advance directly relevant to process control during Aminoquinol campaigns.

Patent literature on chloroquine phosphate production reveals that crystallisation from seventy percent ethanol after phosphoric acid salification affords ninety-nine point five percent purity and a single-impurity level below zero point one percent at multi-kilogram scale [3]. Translating that approach to the triphosphate necessitates buttressing the mother liquor with triethylammonium counter-cations, whose bulky hydrophobic nature reduces solubility of the triphosphate and promotes formation of a rapidly filterable microcrystalline solid.

Table 3 Chromatographic purification benchmarks

| Technique | Stationary phase | Scale processed | Product purity | Reference |

|---|---|---|---|---|

| Strong anion-exchange resin cartridge | Quaternary-ammonium polystyrene | 500 millilitres crude broth | >98% | [22] |

| Semi-preparative high performance liquid chromatography | Diethyl-amino-ethyl silica, 250 × 10 mm | 50 milligrams injection | >99% | [23] |

| Industrial gradient ion-exchange column | Polyacrylate gel, 5 litres bed | 1 kilogram crude | 99.5% | [25] |

Research Findings on Process Optimisation

Three optimisation levers emerge from comparative data.

First, water activity is the single largest determinant of laboratory yield. Controlled hygrometry below fifty parts per million during the salicyl phosphorochloridite protocol increases the isolated yield of Aminoquinol triphosphate analogues from seventy to eighty-five percent, correlating with reduced formation of pyrophosphate by-products that result from premature oxidation [10] [4].

Second, magnesium ion catalysis not only accelerates phosphate transfer but also modulates stereochemical outcome. In model ribokinase systems, adding two equivalents of magnesium ion shifts the transition state from dissociative to associative and cuts the activation energy by more than ten kilocalories per mole [9]. For Aminoquinol substrates, the same dual-magnesium strategy yields a ten-percent improvement in conversion and suppresses undesired α- to β-phosphate migration.

Third, residence-time distribution in continuous flow strongly influences impurity formation. For the mesofluidic cyclic phosphate production, decreasing the weight hourly space velocity from one point nine to one point three per hour elevated selectivity for the mono-oxidised intermediate, translating into six percentage points higher final purity without throughput penalty [17]. Computational fluid dynamics attributes the improvement to narrower back-mixing zones, lowering the exposure of product to oxidant.

Outlook

The confluence of selective catalytic methodologies, high-yielding stepwise activation, and hardware that maintains anhydrous conditions now places multikilogram synthesis of Aminoquinol triphosphate within industrial reach. Remaining bottlenecks include the limited commercial availability of redox catalysts tailored for heteroaromatic carbon–phosphorus coupling and the need for greener oxidants that avoid halogenated by-products. Ongoing research on cyanuric chloride mediated halogenation of polyphosphate sources suggests that direct activation of inexpensive orthophosphate may eventually supplant trimetaphosphate routes, providing both economic and environmental dividends [26].

At the purification stage, continuous simulated moving-bed technology, already mainstream for chiral intermediates, offers an attractive next step toward solvent-minimised recovery of triphosphate solids. Early modelling indicates that a four-zone moving-bed unit loaded with quaternary-ammonium resin can double resin productivity compared with batch chromatography for triphosphate separations of similar polarity [22] [24].

Aminoquinol triphosphate represents a complex organophosphate compound with distinctive physicochemical characteristics that are fundamental to understanding its chemical behavior and stability profile. This comprehensive analysis examines the thermodynamic stability and solubility characteristics of this compound, providing essential data for pharmaceutical and chemical applications.

Thermodynamic Stability Analysis

The thermodynamic stability of aminoquinol triphosphate is a critical parameter that governs its behavior under various thermal conditions. As a triphosphate-containing compound, it exhibits unique thermal degradation patterns that are characteristic of organophosphate molecules with multiple phosphate moieties [1] [2] [3].

Thermal Decomposition Kinetics via Thermogravimetric Analysis-Differential Scanning Calorimetry

Thermal decomposition studies of aminoquinol triphosphate using combined Thermogravimetric Analysis-Differential Scanning Calorimetry techniques reveal a complex multi-stage degradation process. The compound exhibits thermal stability characteristics consistent with other triphosphate-containing molecules, displaying initial decomposition events that correlate with phosphate bond cleavage [3] [4].

The thermal degradation profile of aminoquinol triphosphate follows a pattern observed in similar phosphate-containing compounds, where the initial decomposition occurs through phosphate group degradation. Studies on related triphosphate compounds indicate that thermal decomposition typically begins at temperatures between 200-300°C, with phosphoric acid formation as an intermediate product [4] [5]. The presence of three phosphate groups in aminoquinol triphosphate suggests a sequential degradation mechanism, where each phosphate moiety undergoes thermal cleavage at distinct temperature ranges.

Differential Scanning Calorimetry analysis provides complementary information regarding the energetics of thermal transitions. The compound demonstrates endothermic transitions associated with phosphate bond breaking, followed by exothermic processes related to secondary decomposition reactions [3] [6]. The molecular weight of 750.4 g/mol and complex structure containing 46 heavy atoms contribute to the thermal behavior complexity [1].

Kinetic analysis of the thermal decomposition reveals activation energies consistent with phosphate ester bond cleavage mechanisms. The presence of chlorine substituents and the quinoline aromatic system influences the overall thermal stability, with the aromatic components typically exhibiting higher thermal resistance compared to the phosphate linkages [3].

pH-Dependent Hydrolysis Pathways in Aqueous Media

The hydrolysis behavior of aminoquinol triphosphate in aqueous media demonstrates significant pH dependency, reflecting the chemical nature of phosphate bonds and their susceptibility to hydrolytic cleavage under varying ionic conditions [2] [7] [8].

Phosphate triphosphate bonds are inherently susceptible to hydrolysis, with the mechanism varying significantly based on solution pH. Under acidic conditions (pH < 6), protonation of phosphate oxygen atoms facilitates nucleophilic attack by water molecules, leading to preferential cleavage of terminal phosphate bonds [9] [10]. The hydrolysis follows a sequential pathway where the γ-phosphate bond is cleaved first, followed by β-phosphate removal, ultimately yielding the aminoquinol monophosphate derivative and free phosphoric acid.

In neutral to slightly alkaline conditions (pH 7-8), the hydrolysis rate decreases substantially due to reduced protonation of phosphate groups [7] [8]. However, the presence of metal ions, particularly divalent cations such as Mg²⁺ and Ca²⁺, can catalyze hydrolysis through coordination complex formation with phosphate oxygens [7]. This metal-catalyzed hydrolysis represents an important degradation pathway under physiological conditions.

At highly alkaline pH values (pH > 9), alternative hydrolysis mechanisms become predominant. The increased hydroxide ion concentration facilitates direct nucleophilic attack on phosphorus centers, leading to rapid phosphate bond cleavage [11]. The activation energy for alkaline hydrolysis is typically lower than for acid-catalyzed processes, resulting in accelerated degradation rates.

Temperature effects on pH-dependent hydrolysis are pronounced, with every 10°C increase approximately doubling the hydrolysis rate [7]. The Arrhenius relationship for aminoquinol triphosphate hydrolysis suggests activation energies in the range of 80-120 kJ/mol, depending on pH conditions and ionic strength.

Solubility and Partition Coefficient Behavior

The solubility characteristics and partition behavior of aminoquinol triphosphate are governed by its amphiphilic nature, combining hydrophilic phosphate groups with lipophilic quinoline and alkyl chain components. This dual character results in unique solubility patterns across different solvent systems [1] [12].

Hansen Solubility Parameter Modeling in Organic Solvents

Hansen Solubility Parameter analysis provides a comprehensive framework for predicting the solubility behavior of aminoquinol triphosphate in organic solvents. The compound exhibits complex solubility characteristics due to its multiple functional groups, each contributing distinct intermolecular interaction components [13] [14].

The Hansen Solubility Parameters for aminoquinol triphosphate can be estimated based on its molecular structure and functional group contributions. The dispersive component (δd) is influenced by the quinoline aromatic system and alkyl chains, contributing approximately 18-20 MPa^0.5^. The polar component (δp) is dominated by the phosphate groups and chlorine substituents, estimated at 12-15 MPa^0.5^. The hydrogen bonding component (δh) reflects the extensive hydrogen bonding capacity of the phosphate moieties and amine functionalities, with values in the range of 8-12 MPa^0.5^ [13] [14].

Solubility prediction using Hansen parameters indicates favorable dissolution in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, where the polar and hydrogen bonding interactions are optimized [15]. The compound shows limited solubility in non-polar hydrocarbon solvents due to the dominant contribution of ionic phosphate groups.

The relative energy difference calculations suggest that solvents with Hansen parameters within a radius of 8-10 MPa^0.5^ from the compound's position in Hansen space will demonstrate good solvation behavior [13]. This includes alcohols of moderate chain length, polar ethers, and select amide solvents.

Octanol-Water Distribution Coefficients Under Varied Ionic Strengths

The octanol-water partition coefficient (log P) and distribution coefficient (log D) of aminoquinol triphosphate provide critical insights into its lipophilicity and potential bioavailability characteristics. The compound's partition behavior is significantly influenced by ionic strength due to the presence of multiple ionizable phosphate groups [16] [17] [18].

At physiological ionic strength (0.15 M), aminoquinol triphosphate exhibits a negative log D value, indicating preferential partitioning into the aqueous phase. This behavior reflects the dominant influence of the charged phosphate groups, which favor hydration over lipid solubility [17] [18]. The compound's distribution coefficient varies significantly with pH, showing increased lipophilicity at lower pH values where phosphate groups become protonated.

Ionic strength effects on partition behavior are pronounced due to electrostatic interactions between the multiply charged phosphate groups and ionic species in solution [19] [20]. At low ionic strength (< 0.01 M), electrostatic repulsion between phosphate groups and ion-pairing effects with counterions significantly influence the apparent partition coefficient. Increasing ionic strength to 0.1-0.5 M leads to ion atmosphere formation around the charged phosphate groups, effectively screening electrostatic interactions and altering the partition behavior [17].

The presence of divalent cations such as Mg²⁺ and Ca²⁺ at millimolar concentrations can form coordination complexes with phosphate oxygens, potentially increasing the apparent lipophilicity through charge neutralization [19]. However, these effects are concentration-dependent and may plateau at higher ionic strengths due to competition with bulk electrolyte ions.

Purity

Exact Mass

Appearance

Storage

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Dates

2: Ben'iaminov BA. [Aminoquinol in the therapy of the acute necrotising form of cutaneous leishmaniasis]. Vestn Dermatol Venerol. 1966 Jun;40(6):75-7. Russian. PubMed PMID: 5988391.